

# Actinium-225 Targeted Alpha Therapy: A Comparative Guide to Long-Term Survival Outcomes

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## Compound of Interest

Compound Name: Anticancer agent 225

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Targeted Alpha Therapy (TAT) utilizing Actinium-225 (Ac-225) is emerging as a powerful modality in oncology, demonstrating significant potential in treating advanced cancers. This guide provides a comparative analysis of long-term survival data from clinical studies of Ac-225 therapy across different cancer types, supported by detailed experimental protocols and an exploration of the underlying molecular mechanisms.

## Comparative Survival Analysis

The efficacy of Actinium-225 based radiopharmaceuticals has been evaluated in several malignancies, most notably in metastatic castration-resistant prostate cancer (mCRPC), acute myeloid leukemia (AML), and neuroendocrine tumors (NETs). The following tables summarize the long-term survival outcomes from key studies.

### Table 1: Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Study/Patient Cohort	Radiopharmaceutical	Prior Treatments	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)	Key Findings & Citation
Multicenter Retrospective Study (Sathekge et al.)	Ac-225-PSMA-617	Post-Androgen Deprivation Therapy (ADT)	Not reached at 55 months (for patients with >50% PSA decline)	22 months (for patients with >50% PSA decline)	91% of patients had a >50% PSA decline.[1]
Multicenter Retrospective Study	Ac-225-PSMA RLT	Heavily pre-treated, including taxane-based chemotherapy and 177Lu-PSMA RLT	15.5 months	7.9 months	Antitumor activity observed even in patients who had received prior 177Lu-PSMA therapy.[2][3]
Systematic Review and Meta-Analysis	Ac-225-PSMA RLT	mCRPC patients	Pooled mean of 12.72 months	Pooled mean of 11.02 months	63% of patients achieved >50% PSA decline.[4]
Retrospective Analysis (Monotherapy and TANDEM therapy)	[ <sup>225</sup> Ac]Ac-PSMA and [ <sup>225</sup> Ac]Ac-/[ <sup>177</sup> Lu]Lu-PSMA	Heavily pre-treated mCRPC	Median of 7 months	Not Reported	Study focused on long-term safety, with rare severe adverse events.[5]

Systematic Review and Meta- Analysis	[ <sup>225</sup> Ac]Ac- PSMA	Mostly heavily pre- treated mCRPC	Ranged from 8 to 31 months	Ranged from 3 to 15 months	Pooled PSA50 response rate was 65%. <sup>[6]</sup>
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## Table 2: Acute Myeloid Leukemia (AML)

Study/Patient Cohort	Radiopharmaceutical	Treatment Regimen	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)	Key Findings & Citation
Phase I Trial	Ac-225-Lintuzumab	Monotherapy in relapsed/refractory AML	3 months	Not Reported	Demonstrated antileukemic activity with reductions in bone marrow blasts.[7]
Phase I Trial	Ac-225-Lintuzumab + Low-Dose Cytarabine (LDAC)	Untreated AML patients aged 60 or older	5.6 months	2.7 months	Objective responses were seen in 28% of patients.[8]
Phase 1 Trial (Actimab-A CLAG-M Combination)	Lintuzumab-Ac225 + CLAG-M Chemotherapy	Relapsed/Refractory AML	Median of 12 months	Not Reported	High rates of MRD negativity and promising overall survival.[9]
Phase 1 Study	Lintuzumab-Ac225 + CLAG-M	Relapsed/Refractory AML	Estimated 2-year OS of 23.1%	Estimated 1-year PFS of 30.8%	The combination was well-tolerated with manageable toxicities.[10]

**Table 3: Neuroendocrine Tumors (NETs)**

Study/Patient Cohort	Radiopharmaceutical	Prior Treatments	24-Month Overall Survival Probability	24-Month Progression-Free Survival Probability	Key Findings & Citation
Long-term Outcome Study	Ac-225-DOTATATE + Capecitabine	57 of 91 patients had prior 177Lu-DOTATATE therapy	70.8%	67.5%	The therapy showed promising results even in patients refractory to prior 177Lu-DOTATATE treatment. <a href="#">[11]</a> <a href="#">[12]</a>
Systematic Review and Meta-Analysis	Ac-225 DOTATATE	Advanced, metastatic or inoperable NETs	70.8% (from one long-term study)	67.5% (from one long-term study)	Pooled disease control rate of 88% and disease response rate of 51.6%. <a href="#">[13]</a>

## Experimental Protocols

A defining feature of Ac-225 therapy is its targeted delivery. This is achieved by conjugating the Ac-225 radionuclide to a targeting molecule that specifically binds to proteins overexpressed on cancer cells.

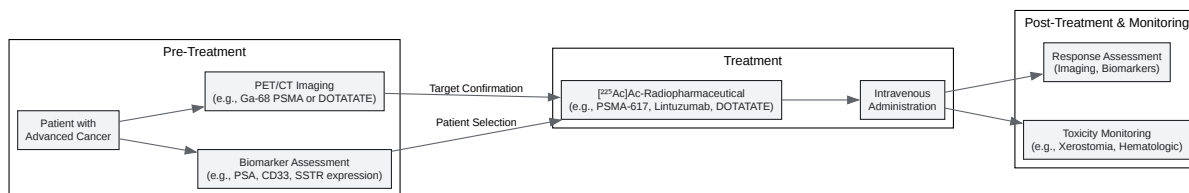
## Key Components of Ac-225 Therapy Protocols:

- Radiopharmaceuticals:
  - [<sup>225</sup>Ac]Ac-PSMA-617 / [<sup>225</sup>Ac]Ac-PSMA-I&T: Targets Prostate-Specific Membrane Antigen (PSMA), which is highly overexpressed in prostate cancer cells.[\[14\]](#)[\[15\]](#)

- [ $^{225}\text{Ac}$ ]Ac-Lintuzumab (Actimab-A): An antibody-drug conjugate targeting CD33, a surface antigen present on myeloid leukemia cells.[7][9]
- [ $^{225}\text{Ac}$ ]Ac-DOTATATE / [ $^{225}\text{Ac}$ ]Ac-DOTATOC: Targets somatostatin receptors (SSTRs), which are overexpressed in many neuroendocrine tumors.[11][16]
- Patient Selection:
  - Patients are typically selected based on the confirmed expression of the target molecule (e.g., PSMA, CD33, or SSTR) on their cancer cells, often verified by PET/CT imaging.[1][11]
  - Many clinical trials enroll patients with advanced, metastatic disease who have exhausted or are ineligible for other standard treatments.[2][14]
- Dosage and Administration:
  - Dosages can vary between studies and are often determined based on patient body weight or administered as a fixed activity. For example, doses of 8 MBq of Ac-225-PSMA RLT administered intravenously every 8 weeks have been reported.[2] Another regimen for mCRPC involved 100 kBq/kg of body weight.[17]
  - For AML, doses of Ac-225-lintuzumab have ranged from 0.5 to 2  $\mu\text{Ci/kg/fraction}$ .[8]
  - For NETs, a dosage of 100-120 kBq/kg of body weight of Ac-225-DOTATATE has been used.[11][12]
  - The radiopharmaceutical is administered intravenously.[2]
- Response Assessment:
  - Treatment response is monitored through a combination of imaging (e.g., PET/CT), biomarker analysis (e.g., PSA levels in prostate cancer), and assessment of bone marrow blasts in leukemia.[1][7]

## Mandatory Visualizations

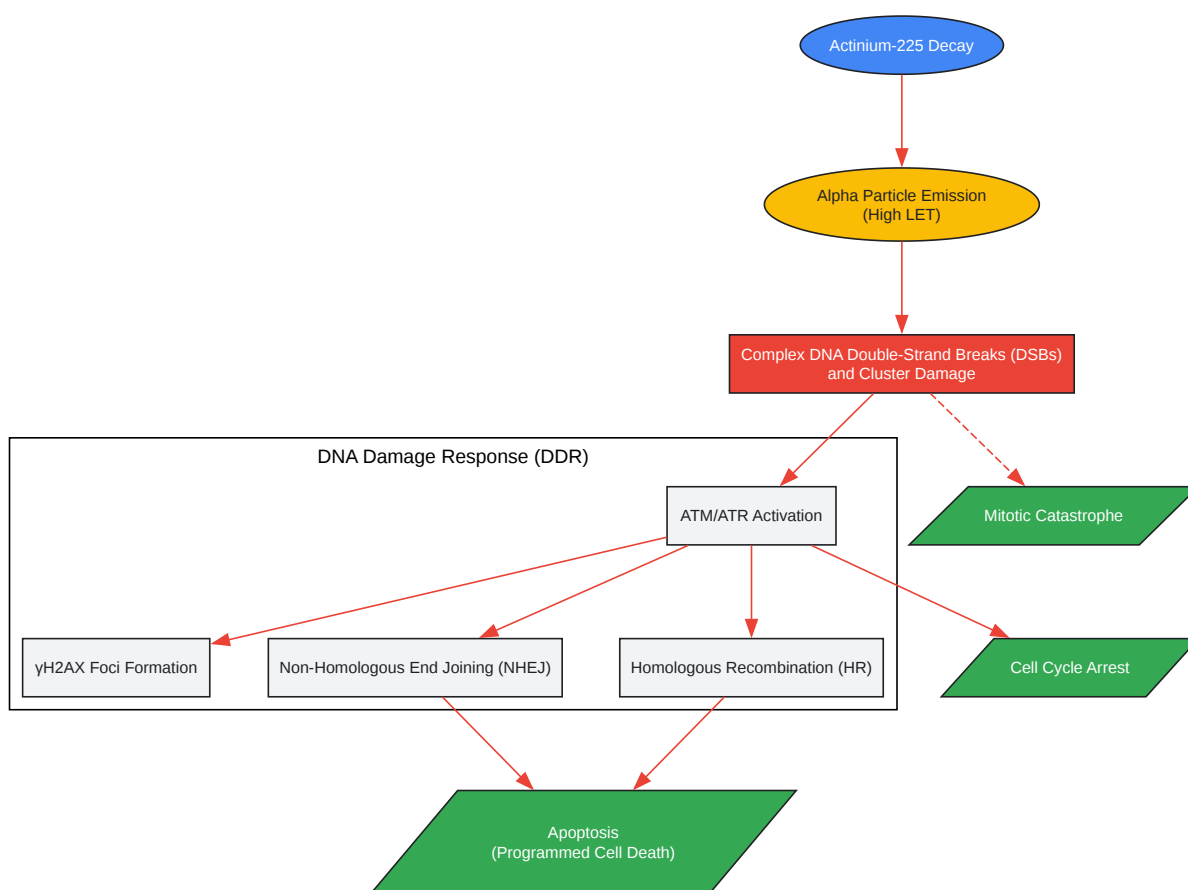
### Ac-225 Targeted Alpha Therapy Workflow



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Caption: General workflow for Actinium-225 targeted alpha therapy.

## Signaling Pathway of Ac-225 Induced DNA Damage



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